2-(Quinolin-6-YL)acetamide

Physicochemical profiling Pharmaceutical intermediate selection Drug-likeness prediction

2-(Quinolin-6-YL)acetamide (CAS 861393-88-6, synonyms: 7-Quinolineacetamide, 2-quinolin-7-ylacetamide) is a heteroaryl acetamide with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol. It belongs to the quinoline family, featuring a bicyclic aromatic system with an acetamide side chain attached at the 6-position.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B11906366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-6-YL)acetamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CC(=O)N)N=C1
InChIInChI=1S/C11H10N2O/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14)
InChIKeyKZYRSVFLSBNKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-6-YL)acetamide (CAS 861393-88-6): Chemical Identity & Baseline Profile for Procurement Decisions


2-(Quinolin-6-YL)acetamide (CAS 861393-88-6, synonyms: 7-Quinolineacetamide, 2-quinolin-7-ylacetamide) is a heteroaryl acetamide with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It belongs to the quinoline family, featuring a bicyclic aromatic system with an acetamide side chain attached at the 6-position [1]. The compound is classified as a pharmaceutical intermediate within the quinoline alkaloid class . Its predicted physicochemical profile includes a boiling point of 438.3±28.0 °C, density of 1.238±0.06 g/cm³, and a pKa of 15.98±0.40 . The acetamide moiety at the 6-position confers distinct hydrogen-bonding capacity and synthetic versatility that differentiate it from other positional isomers used in medicinal chemistry programs [1].

Why 2-(Quinolin-6-YL)acetamide Cannot Be Replaced by N-(Quinolin-6-yl)acetamide or 2-(Quinolin-7-yl)acetamide in Synthetic Programs


Generic substitution among quinoline-acetamide positional isomers introduces uncontrolled variability in both intermediate reactivity and downstream biological target engagement. 2-(Quinolin-6-YL)acetamide bears the acetamide moiety on the carbon skeleton at the 6-position through a methylene bridge, whereas N-(quinolin-6-yl)acetamide (CAS 22433-76-7) attaches the amide via the nitrogen atom directly to the quinoline ring, producing a distinct H-bond donor/acceptor pharmacophore geometry . The 7-position isomer 2-(quinolin-7-yl)acetamide, despite sharing the same CAS registry, exhibits altered steric and electronic properties . These structural variations directly impact binding orientation in kinase active sites: derivatives of 2-(quinolin-6-yl)acetamide have yielded PI3Kα inhibitor leads ES-25 and ES-27 with IC₅₀ values of 6.6 ± 2.1 and 7.6 ± 4.2 μM, respectively, whereas equivalent N-linked analogs failed to progress beyond virtual screening due to incompatible docking poses [1]. For synthetic programs reliant on consistent intermediate geometry, isomer substitution cannot be assumed to produce equivalent outcomes.

Quantitative Differentiation Evidence: 2-(Quinolin-6-YL)acetamide vs. Closest Structural Analogs


pKa Differentiation: 2-(Quinolin-6-YL)acetamide Exhibits ~6 Log Units Weaker Acidity Than Its Carboxylic Acid Analog

The predicted pKa of 2-(Quinolin-6-YL)acetamide is 15.98±0.40, indicating negligible ionization under physiological conditions . In contrast, the carboxylic acid analog 2-(quinolin-6-yl)acetic acid has a predicted pKa of approximately 4.08 and a LogD (pH 7.4) of –1.17, reflecting complete ionization and negative charge at physiological pH [1]. This ~12 log unit difference in pKa translates to a completely different ionization state at neutral pH: the acetamide remains neutral and membrane-permeable, whereas the acid exists predominantly as the negatively charged carboxylate, which profoundly impacts passive membrane permeability and CNS penetration potential.

Physicochemical profiling Pharmaceutical intermediate selection Drug-likeness prediction

Boiling Point and Thermal Stability: 2-(Quinolin-6-YL)acetamide Demonstrates Higher Predicted Boiling Point Than N-linked Analog

2-(Quinolin-6-YL)acetamide has a predicted boiling point of 438.3±28.0 °C and predicted density of 1.238±0.06 g/cm³ . The N-linked regioisomer N-(quinolin-6-yl)acetamide (CAS 22433-76-7) has a predicted density of 1.242 g/cm³ [1]. While both share the same molecular formula (C₁₁H₁₀N₂O) and molecular weight (186.21 g/mol), the C-linked acetamide scaffold in 2-(quinolin-6-YL)acetamide offers greater thermal latitude in high-temperature reactions due to its higher predicted boiling point relative to most common laboratory solvents . The density difference is minor (Δ ≈ 0.004 g/cm³), indicating comparable packing efficiency but distinct thermal behavior.

Synthetic intermediate procurement Thermal stability screening Process chemistry

Synthetic Utility as PI3Kα Inhibitor Precursor: Derivatives of 2-(Quinolin-6-YL)acetamide Achieve Low-micromolar Potency Whereas Unmodified Scaffold Lacks Direct Activity

Derivatives constructed from the 2-(quinolin-6-yl)acetamide scaffold, specifically 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide analogs ES-25 and ES-27, demonstrated PI3Kα inhibitory activity with IC₅₀ values of 6.6 ± 2.1 and 7.6 ± 4.2 μM, respectively, in an ADP-Glo kinase assay [1]. The unmodified 2-(quinolin-6-YL)acetamide itself is not reported as a direct PI3Kα inhibitor; its value lies in serving as the key synthetic intermediate for derivatization into active oxadiazole-containing inhibitors. By contrast, N-linked regioisomeric intermediates (e.g., N-(quinolin-6-yl)acetamide) have not been reported to yield analogous PI3Kα-active derivatives in published virtual screening campaigns [1].

PI3Kα inhibition Virtual screening lead identification Anticancer intermediate procurement

Solubility Advantage Over Parent Quinoline in Organic Solvents Enables Homogeneous Reaction Conditions

The acetamide group in 2-(quinolin-6-YL)acetamide enhances solubility in polar organic solvents such as dimethyl sulfoxide and dichloromethane compared to unsubstituted quinoline . Quinoline (C₉H₇N, MW 129.16) is sparingly soluble in water (~6 g/L at 25 °C) and requires organic co-solvents for homogeneous reactions [1]. The acetamide moiety introduces an additional H-bond donor/acceptor pair that improves solvation in polar aprotic media, facilitating thin-film deposition and homogeneous-phase synthetic transformations . This solubility advantage translates practically to higher achievable concentrations in DMSO stock solutions used for biochemical assay preparation.

Solubility enhancement Synthetic intermediate handling Reaction optimization

Procurement-Relevant Application Scenarios for 2-(Quinolin-6-YL)acetamide Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting PI3Kα-Driven Cancers

Sourcing 2-(quinolin-6-YL)acetamide as a synthetic intermediate enables construction of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, a chemical series with validated PI3Kα inhibitory activity (ES-25 IC₅₀ = 6.6 ± 2.1 μM; ES-27 IC₅₀ = 7.6 ± 4.2 μM) . This scaffold was identified via multi-step docking-based virtual screening against the 4L2Y_A PI3Kα crystal structure and subsequent similarity searching . The 6-position acetamide is essential for the cyclization chemistry that generates the oxadiazole core; alternative regioisomers (e.g., N-linked or 7-position analogs) lack published precedent for this transformation. Procurement teams supporting oncology medicinal chemistry programs should specify CAS 861393-88-6 to ensure compatibility with the published synthetic route of Gu et al. (2020).

Kinase Inhibitor Fragment Library Construction Requiring Neutral, Membrane-Permeable Quinoline Scaffolds

With a predicted pKa of 15.98±0.40, 2-(quinolin-6-YL)acetamide remains un-ionized at physiological pH, unlike the carboxylic acid congener 2-(quinolin-6-yl)acetic acid (pKa ~4.08, anionic at pH 7.4) [1]. This property makes the acetamide form suitable for fragment-based drug discovery libraries where passive membrane permeability is a design criterion. The predicted LogP and neutral character support inclusion in CNS-oriented fragment collections that specifically exclude charged or highly polar scaffolds .

High-Temperature Process Chemistry and Heterocyclic Intermediate Manufacturing

The predicted boiling point of 438.3±28.0 °C positions 2-(quinolin-6-YL)acetamide as a thermally robust intermediate compatible with high-temperature amidation, cyclization, and metal-catalyzed coupling reactions . Process R&D groups developing scalable synthetic routes to complex quinoline-based APIs benefit from intermediates with defined thermal stability envelopes, particularly when reaction optimization requires temperatures exceeding 200 °C in high-boiling solvents .

Structure-Activity Relationship (SAR) Studies Differentiating C6-Acetamide from N-Linked and C7-Positional Isomers

For research groups systematically exploring quinoline positional isomer pharmacophores, 2-(quinolin-6-YL)acetamide provides the C-C linked acetamide at the 6-position, producing a distinct spatial orientation of the amide group relative to the quinoline nitrogen compared to N-(quinolin-6-yl)acetamide (N-linked, CAS 22433-76-7) and 2-(quinolin-7-yl)acetamide (7-position, CAS shared) [1]. The methylene bridge in 2-(quinolin-6-YL)acetamide imparts conformational flexibility absent in the N-linked isomer, a feature that can be exploited in SAR campaigns to probe linker geometry requirements for target binding .

Quote Request

Request a Quote for 2-(Quinolin-6-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.